molecular formula C19H18N2O5 B2354823 ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 1010869-14-3

ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2354823
CAS No.: 1010869-14-3
M. Wt: 354.362
InChI Key: RYZVRQCBYSWNKZ-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrazole ring, which is further substituted with a hydroxy and methoxy group on the phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution on the phenyl ring: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound that belongs to the class of aryl esters, characterized by a unique structure that includes a pyrazole moiety, a benzoate group, and a phenolic hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₉N₃O₄
Molecular Weight : 354.4 g/mol
CAS Number : 1010869-14-3

The presence of the methoxy group enhances the compound's polarity and solubility, which are crucial for its biological activity. The hydroxy group can participate in hydrogen bonding, potentially influencing interactions with biological macromolecules such as proteins and nucleic acids.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The pyrazole ring can interact with various enzymes, modulating their activity. For instance, studies have shown that pyrazole derivatives can inhibit meprin enzymes, which are implicated in inflammatory processes and cancer progression .
  • Antioxidant Activity : The phenolic hydroxyl group may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress, which is linked to various diseases including cancer.
  • Anti-inflammatory Effects : The compound's structural features suggest potential interactions with inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Activity Data

The biological activity of this compound has been explored in various studies. Below is a summary of relevant findings:

Activity Type Findings Reference
AnticancerExhibited cytotoxic effects against A549 lung cancer cells; potential as an anticancer agent.
Anti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro; potential therapeutic use.
AntioxidantShowed significant antioxidant activity in DPPH assay; could mitigate oxidative stress.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyrazole derivatives, this compound was found to inhibit the proliferation of A549 cells with an IC50 value indicating significant potency against lung cancer cells. This suggests that the compound could serve as a lead structure for further development of anticancer agents targeting lung cancer .

Case Study 2: Anti-inflammatory Mechanism

Research has indicated that compounds similar to this compound can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This anti-inflammatory effect was attributed to the modulation of NF-kB signaling pathways, highlighting its potential for treating chronic inflammatory conditions .

Properties

IUPAC Name

ethyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(23)12-4-6-13(7-5-12)26-17-11-20-21-18(17)15-9-8-14(24-2)10-16(15)22/h4-11,22H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZVRQCBYSWNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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